molecular formula C21H19N3O4S B2435801 N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-22-1

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2435801
CAS No.: 921520-22-1
M. Wt: 409.46
InChI Key: GPOJEYOOUFXCAV-UHFFFAOYSA-N
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Description

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-3-4-13(2)16(7-12)23-19(25)9-15-10-29-21(22-15)24-20(26)14-5-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOJEYOOUFXCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the reaction of catechol derivatives with suitable reagents to form the dioxole ring.

    Amide Bond Formation: The final step involves coupling the thiazole and benzo[d][1,3]dioxole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to suit large-scale production.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.

    Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other thiazole and benzo[d][1,3]dioxole derivatives.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety, such as piperonyl butoxide and safrole.

Uniqueness

    Structural Complexity: The combination of thiazole, benzo[d][1,3]dioxole, and amide functionalities in a single molecule is relatively unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure incorporates both thiazole and benzodioxole moieties, which have been associated with various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.

  • Molecular Formula : C22H23N3O4S
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 921582-92-5

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its antioxidant properties.

Anticancer Activity

  • Cell Line Studies : Research indicates that derivatives of benzodioxole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.8 µM to 9.12 mM against Hep3B liver cancer cells and other types of cancer cells .
    CompoundIC50 (µM)Cell Line
    2a1.8Hep3B
    2b4.5Hep3B
    Doxorubicin1.2Hep3B
    The compound's mechanism of action appears to involve the induction of cell cycle arrest at the G2-M phase, leading to decreased cell proliferation .
  • Mechanism of Action : The anticancer effects are attributed to the structural features that allow for interaction with cellular targets involved in proliferation and apoptosis. Specifically, the presence of the thiazole ring is thought to enhance the compound's ability to inhibit cancer cell growth.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using in vitro assays such as the DPPH radical scavenging assay. Compounds with similar structural characteristics have demonstrated notable antioxidant activity comparable to standard antioxidants like Trolox .

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzodioxole derivatives:

  • Study on Benzodioxole Derivatives : A comprehensive study synthesized various benzodioxole derivatives and evaluated their anticancer and antioxidant activities. The results indicated that compounds featuring both thiazole and benzodioxole moieties exhibited enhanced biological activities compared to those without these structures .
  • Flow Cytometry Analysis : In one case study involving Hep3B cells treated with compound 2a, flow cytometry revealed significant alterations in cell cycle distribution, indicating that this compound effectively induces cell cycle arrest and apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

  • The synthesis involves multi-step reactions, including thioether bond formation and amide coupling. Key intermediates include benzo[d][1,3]dioxole-5-carboxylic acid derivatives and thiazole-based precursors. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) must be optimized to minimize side reactions and improve yields .
  • Example protocol:

  • Step 1: Condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates under inert atmosphere.
  • Step 2: Amide bond formation using coupling agents like EDCI/HOBT.
  • Monitoring: Thin-layer chromatography (TLC) or HPLC for intermediate purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility: Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication or heating for dispersion .
  • Stability: Conduct accelerated degradation studies under varying pH (4–9), temperatures (4°C, 25°C), and light exposure. Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,5-dimethylphenyl group in biological activity?

  • Comparative analogs: Synthesize derivatives replacing 2,5-dimethylphenyl with other aryl groups (e.g., 4-fluorophenyl, 3-methoxyphenyl). Test against biological targets (e.g., kinases, antimicrobial assays) .
  • Key findings from analogs:

  • The 2,5-dimethyl substitution enhances lipophilicity, improving membrane permeability in cell-based assays .
  • Bulkier substituents may sterically hinder target binding, reducing activity .

Q. What experimental strategies resolve contradictions in enzyme inhibition data (e.g., IC50 variability)?

  • Controlled variables: Standardize assay conditions (e.g., ATP concentration in kinase assays, incubation time) .
  • Orthogonal assays: Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinity .
  • Statistical rigor: Triplicate runs with positive/negative controls (e.g., staurosporine for kinase inhibition) .

Q. Which computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking: Use AutoDock Vina or Schrödinger to model binding to targets (e.g., COX-2, EGFR). Focus on hydrogen bonds between the carboxamide group and catalytic residues .
  • Molecular dynamics (MD): Simulate binding stability over 100 ns to assess interactions (e.g., RMSD < 2 Å indicates stable binding) .
  • Free energy calculations (MM/PBSA): Estimate binding energy contributions (e.g., hydrophobic interactions from dimethylphenyl) .

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